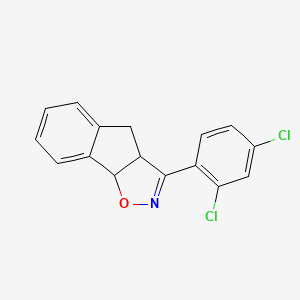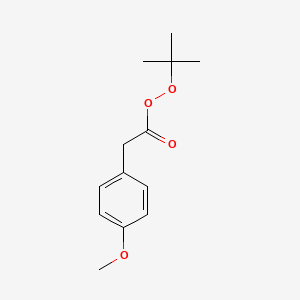
Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate: is an organic peroxide compound. Organic peroxides are known for their ability to initiate polymerization reactions and are widely used in the production of plastics and other polymers. This compound, in particular, is characterized by the presence of a tert-butyl group and a methoxyphenyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate typically involves the reaction of tert-butyl hydroperoxide with 2-(4-methoxyphenyl)ethanol in the presence of an acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired peroxide compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate can undergo oxidation reactions, where it acts as an oxidizing agent.
Reduction: The compound can be reduced under specific conditions to form corresponding alcohols or other reduced products.
Substitution: It can participate in substitution reactions, where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers or esters.
Applications De Recherche Scientifique
Chemistry: Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate is used as an initiator in polymerization reactions, particularly in the production of polyethylene and polypropylene. Its ability to generate free radicals makes it valuable in these processes.
Biology: In biological research, this compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the mechanisms of peroxide-induced cell damage.
Medicine: The compound’s oxidative properties are explored in the development of new therapeutic agents, particularly in cancer research, where it is used to induce oxidative stress in cancer cells.
Industry: In the industrial sector, this compound is used in the production of various polymers and resins. Its role as a polymerization initiator is crucial in manufacturing high-performance materials.
Mécanisme D'action
Molecular Targets and Pathways: Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate exerts its effects primarily through the generation of free radicals. These radicals initiate polymerization reactions by attacking double bonds in monomers, leading to the formation of polymer chains. In biological systems, the free radicals generated by this compound can cause oxidative damage to cellular components, including lipids, proteins, and DNA.
Comparaison Avec Des Composés Similaires
Tert-butyl hydroperoxide: Another organic peroxide used as a polymerization initiator.
Benzoyl peroxide: Widely used in the polymer industry and as an acne treatment.
Cumene hydroperoxide: Used in the production of phenol and acetone.
Uniqueness: Tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate is unique due to the presence of both tert-butyl and methoxyphenyl groups, which enhance its stability and reactivity. This combination of functional groups makes it particularly effective as a polymerization initiator and in oxidative stress studies.
Propriétés
Numéro CAS |
27396-21-0 |
|---|---|
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
tert-butyl 2-(4-methoxyphenyl)ethaneperoxoate |
InChI |
InChI=1S/C13H18O4/c1-13(2,3)17-16-12(14)9-10-5-7-11(15-4)8-6-10/h5-8H,9H2,1-4H3 |
Clé InChI |
YDMQBAPTQDAGCV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC(=O)CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


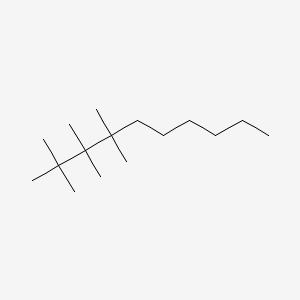



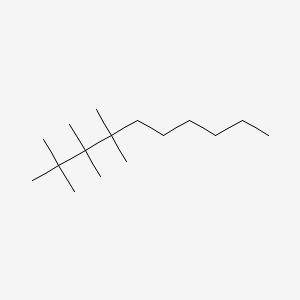
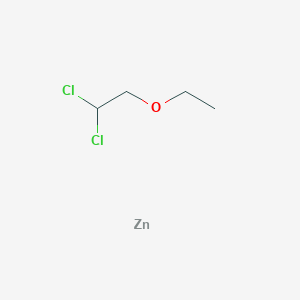

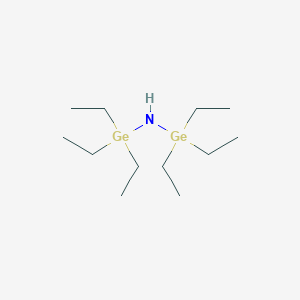
![2-Bromo-3-[(4-methylphenyl)sulfonyl]-2,3,4,5-tetrahydro-1h-3-benzazepin-1-one](/img/structure/B14700312.png)
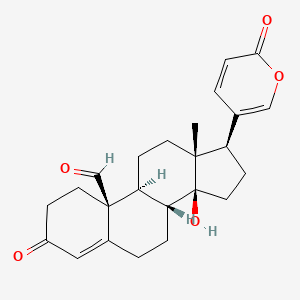
![5,9-dimethyl-14-propan-2-yl-13,16-dioxapentacyclo[8.6.0.01,15.04,9.012,14]hexadecane-5-carboxylic acid](/img/structure/B14700318.png)
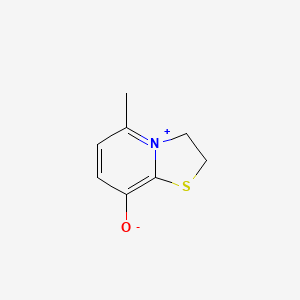
![3H-Naphtho[1,8a-b]oxirene](/img/structure/B14700324.png)
